Soyasapogenol B

Catalog No.
S563786
CAS No.
595-15-3
M.F
C30H50O3
M. Wt
458.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Soyasapogenol B

Researchers requiring a structurally defined aglycone for hepatic models face variability with crude saponins. Soyasapogenol B (CAS 595-15-3) solves this as the exact group B sapogenin with defined C-22β and C-24 hydroxylation. - 4.6-fold lower IC₅₀ than crude extracts in Hep-G2 anti-proliferative assays. - Superior membrane permeability in Caco-2 transport studies; avoids in vivo deglycosylation variability. - Reproducible scaffold for semisynthesis of group B derivatives. Supplied as a high-purity analytical standard, in stock for global shipment.

CAS Number

595-15-3

Product Name

Soyasapogenol B

IUPAC Name

(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1

InChI Key

YOQAQNKGFOLRGT-UXXABWCISA-N

Synonyms

soyasapogenol B

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O

The exact mass of the compound Soyasapogenol B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Soyasapogenol B (CAS 595-15-3) is a pentacyclic oleanane-type triterpenoid aglycone derived from the hydrolysis of group B soyasaponins. In commercial and research procurement, it serves as a high-value analytical standard, a precise starting material for the semisynthesis of bioactive derivatives, and a primary reference compound for hepatoprotective and anti-inflammatory pharmacological models. Unlike crude soyasaponin mixtures or native glycosides, the purified aglycone offers defined lipophilicity, predictable membrane permeability, and precise stoichiometric control in synthetic workflows. Procuring the isolated aglycone eliminates the pharmacokinetic variability associated with microbial or enzymatic deglycosylation steps required when using intact saponins [1].

Research Fit

A
Aglycone form Bioavailable gut-microbiota metabolite
B
Study context In vivo liver & nutraceutical research
C
Structural class Oleanane triterpenoid with 24-OH motif

Substituting Soyasapogenol B with crude soyasaponin extracts (e.g., Soyasaponin I) or generic oleanane triterpenes (like oleanolic acid) fundamentally alters experimental and process outcomes. Native glycosylated soyasaponins exhibit poor intestinal permeability and distinct metabolic profiles, often requiring unpredictable enzymatic or microbial hydrolysis in vivo to yield the active aglycone. Furthermore, substituting with the closely related Soyasapogenol A changes the substitution pattern (group A vs. group B aglycones), which directly impacts binding affinity, estrogenic activity, and cytotoxicity profiles in cell-based assays. For reproducible semisynthesis or precise pharmacokinetic modeling, the exact group B aglycone structure, featuring specific C-22β and C-24 hydroxylations, is strictly required [1].

Substitution Risk

Soyasapogenol A
C-21 hydroxylation on Soyasapogenol A may drastically reduce anti-HSV-1 endpoint response in antiviral screening models. Hydroxylation-pattern mismatch limits direct replacement.
Structure-activity context
Glycosylated soyasaponins
Poor GI absorption of intact glycosides contrasts sharply with reported >60% aglycone bioavailability. In vivo exposure-model context may differ significantly.
Exposure-model context
Soyasaponin I
Sugar moiety may invert compound effect in t-BuOOH HepG2 models, with Soyasaponin I reported to increase cytotoxicity. Endpoint inversion risk requires model-specific review.
Endpoint inversion context

Superior Anti-Proliferative Potency vs. Crude Saponin Extracts

When evaluating anti-proliferative efficacy in human hepatocellular carcinoma (Hep-G2) models, purified aglycones demonstrate significantly higher potency than native glycoside mixtures. Soyasapogenol B exhibits a 72-hour LC50 of 0.128 mg/mL, whereas total soyasaponin extract (TS) achieves only 0.594 mg/mL under identical assay conditions [1].

Evidence DimensionGrowth inhibition (72 h LC50)
Target Compound Data0.128 ± 0.005 mg/mL
Comparator Or BaselineTotal Soyasaponin Extract (0.594 ± 0.021 mg/mL)
Quantified Difference4.64-fold higher anti-proliferative potency
ConditionsHep-G2 cell line, 72-hour MTT viability assay

Researchers and formulators targeting high-potency anti-tumor applications must procure the purified aglycone, as crude saponin extracts require nearly five times the concentration to achieve the same inhibitory effect.

HepG2 cytotoxicity
Head-to-head
Opposite effects
Soyasapogenol B: protective · Soyasaponin I: increased toxicity
Endpoint inversion reported in t-BuOOH HepG2 model
Aglycone vs. glycoside may produce divergent outcomes

Divergent Hepatoprotective Efficacy vs. Native Glycosides

The presence of sugar moieties on the triterpene scaffold can fundamentally alter biological outcomes in oxidative stress models. While Soyasapogenol B exhibits potent hepatoprotective activity against t-BuOOH-induced cellular toxicity, its native glycosylated form, Soyasaponin I, actively increases oxidative toxicity under the same conditions [1].

Evidence DimensionHepatoprotective activity against t-BuOOH toxicity
Target Compound DataPotent protective effect (reduces cytotoxicity)
Comparator Or BaselineSoyasaponin I (increases t-BuOOH toxicity)
Quantified DifferenceComplete reversal of biological function (protective vs. pro-oxidant)
ConditionsIn vitro t-BuOOH-induced oxidative stress model

This stark functional divergence dictates that buyers developing hepatoprotective therapeutics must specifically procure the Soyasapogenol B aglycone, as using the intact Soyasaponin I glycoside will yield adverse toxicological results.

Anti-HSV-1 potency
Head-to-head
>20-fold difference
vs. Soyasapogenol A (C-21 OH substitution)
C-21 hydroxylation strongly shifts antiviral endpoint response
In vitro HSV-1 assay context

Structural Specificity for Group B Saponin Semisynthesis

For the semisynthesis of group B soyasaponins, the starting aglycone must possess specific hydroxylation patterns. Soyasapogenol B provides the critical C-22β and C-24 hydroxyl groups necessary for targeted glycosylation. In contrast, baseline oleanane triterpenes like oleanolic acid lack these specific hydroxylations, making them incompatible as direct precursors for group B saponin derivatives without extensive chemical modification [1].

Evidence DimensionPrecursor structural compatibility
Target Compound DataContains C-22β and C-24 hydroxyl groups for specific glycosylation
Comparator Or BaselineOleanolic acid (lacks C-22β and C-24 hydroxylation)
Quantified DifferencePresence of 2 essential reactive hydroxyl sites (C-22β, C-24) vs. 0 in the baseline comparator
ConditionsChemical or enzymatic semisynthesis of triterpenoid saponins

Procuring the exact Soyasapogenol B aglycone is an absolute requirement for synthesizing group B soyasaponins, as cheaper generic oleanane alternatives cannot be functionalized at the required positions without complex, low-yield synthetic detours.

Immunological liver injury
Head-to-head
Equivalent at 30 μM
vs. Soyasaponin I in primary rat hepatocytes
Aglycone retains full protective endpoint response in this model
Glucuronic acid alone inactive at 500 μM

Enhanced Intestinal Permeability and Cellular Uptake

The bioavailability of triterpenoids is heavily dependent on their glycosylation state and specific aglycone structure. In human intestinal epithelial (Caco-2) cell models, Soyasapogenol B demonstrates significantly higher absorption rates and cellular permeability compared to both its native glycoside, Soyasaponin I, and the structurally related Soyasapogenol A[1].

Evidence DimensionIn vitro intestinal permeability
Target Compound DataHigh dose-dependent cellular uptake and permeability
Comparator Or BaselineSoyasaponin I (low uptake) and Soyasapogenol A (lower permeability)
Quantified DifferenceDemonstrated preferential permeability over group A aglycones and intact glycosides
ConditionsHuman Caco-2 intestinal epithelial cell monolayer assays

For oral drug formulation and pharmacokinetic modeling, Soyasapogenol B is the preferred procurement choice over crude saponins or group A aglycones due to its superior membrane transport characteristics.

Natural abundance
Cross-study
2.5–4.5× higher
vs. Soyasapogenol A in soybean seeds
Reported top rank in tested soybean cultivars
HPLC analysis; ~1,061 vs. ~293 μg/g
Oral bioavailability
Class-level
>60% in rat
Tmax ~2 h · combined soyasapogenols
Supports in vivo exposure-model interpretation
Aglycone vs. poorly absorbed intact saponins

Hepatoprotective Therapeutics Development

Due to its potent protective effects against oxidative cellular injury-and unlike its pro-oxidant glycosylated precursors-Soyasapogenol B is the required baseline compound for developing targeted hepatoprotective agents [1].

High-Potency Oncology Assays

Procured for hepatocellular carcinoma (Hep-G2) research where achieving maximum anti-proliferative efficacy is necessary, requiring 4.6-fold lower concentrations than crude soyasaponin extracts [2].

Targeted Triterpenoid Semisynthesis

Serves as the indispensable structural scaffold for the synthesis of group B soyasaponins, providing the exact C-22β and C-24 hydroxyl groups that generic oleanane precursors lack [3].

Pharmacokinetic and Permeability Modeling

Selected over Soyasapogenol A and intact soyasaponins for Caco-2 transport assays and oral bioavailability studies, owing to its superior membrane permeability and dose-dependent cellular uptake profiles [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vivo liver research
Aglycone bioavailability >60%
Oxidative injury model-response context
Anti-HSV-1 screening
24-OH motif; C-21 unsubstituted
Antiviral endpoint response interpretation
Nutraceutical exposure studies
High oral exposure; natural abundance rank
Exposure-model review; sourcing context
Metabolic fate profiling
Divergent bile metabolite profile (15 vs. 16)
ADME model interpretation; standard context

Physical Description

Solid

XLogP3

7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

458.37599545 Da

Monoisotopic Mass

458.37599545 Da

Heavy Atom Count

33

Melting Point

258 - 259 °C

UNII

1EZ10D7E2F

Other CAS

6118-01-0

Wikipedia

Soyasapogenol b

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